Cas no 2228313-70-8 (1-(2-chloro-6-methylpyrimidin-4-yl)-2,2,2-trifluoroethan-1-one)

1-(2-chloro-6-methylpyrimidin-4-yl)-2,2,2-trifluoroethan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-(2-chloro-6-methylpyrimidin-4-yl)-2,2,2-trifluoroethan-1-one
- 2228313-70-8
- EN300-1960665
-
- インチ: 1S/C7H4ClF3N2O/c1-3-2-4(13-6(8)12-3)5(14)7(9,10)11/h2H,1H3
- InChIKey: AHPFAHSSWLFWKF-UHFFFAOYSA-N
- ほほえんだ: ClC1=NC(C)=CC(C(C(F)(F)F)=O)=N1
計算された属性
- せいみつぶんしりょう: 223.9964249g/mol
- どういたいしつりょう: 223.9964249g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 234
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 42.8Ų
1-(2-chloro-6-methylpyrimidin-4-yl)-2,2,2-trifluoroethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1960665-2.5g |
1-(2-chloro-6-methylpyrimidin-4-yl)-2,2,2-trifluoroethan-1-one |
2228313-70-8 | 2.5g |
$2100.0 | 2023-09-17 | ||
Enamine | EN300-1960665-5g |
1-(2-chloro-6-methylpyrimidin-4-yl)-2,2,2-trifluoroethan-1-one |
2228313-70-8 | 5g |
$3105.0 | 2023-09-17 | ||
Enamine | EN300-1960665-0.25g |
1-(2-chloro-6-methylpyrimidin-4-yl)-2,2,2-trifluoroethan-1-one |
2228313-70-8 | 0.25g |
$985.0 | 2023-09-17 | ||
Enamine | EN300-1960665-0.5g |
1-(2-chloro-6-methylpyrimidin-4-yl)-2,2,2-trifluoroethan-1-one |
2228313-70-8 | 0.5g |
$1027.0 | 2023-09-17 | ||
Enamine | EN300-1960665-1.0g |
1-(2-chloro-6-methylpyrimidin-4-yl)-2,2,2-trifluoroethan-1-one |
2228313-70-8 | 1g |
$0.0 | 2023-05-23 | ||
Enamine | EN300-1960665-0.1g |
1-(2-chloro-6-methylpyrimidin-4-yl)-2,2,2-trifluoroethan-1-one |
2228313-70-8 | 0.1g |
$943.0 | 2023-09-17 | ||
Enamine | EN300-1960665-0.05g |
1-(2-chloro-6-methylpyrimidin-4-yl)-2,2,2-trifluoroethan-1-one |
2228313-70-8 | 0.05g |
$900.0 | 2023-09-17 | ||
Enamine | EN300-1960665-1g |
1-(2-chloro-6-methylpyrimidin-4-yl)-2,2,2-trifluoroethan-1-one |
2228313-70-8 | 1g |
$1070.0 | 2023-09-17 | ||
Enamine | EN300-1960665-10g |
1-(2-chloro-6-methylpyrimidin-4-yl)-2,2,2-trifluoroethan-1-one |
2228313-70-8 | 10g |
$4606.0 | 2023-09-17 |
1-(2-chloro-6-methylpyrimidin-4-yl)-2,2,2-trifluoroethan-1-one 関連文献
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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6. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
1-(2-chloro-6-methylpyrimidin-4-yl)-2,2,2-trifluoroethan-1-oneに関する追加情報
1-(2-Chloro-6-Methylpyrimidin-4-yl)-2,2,2-Trifluoroethan-1-one: A Comprehensive Overview
1-(2-Chloro-6-Methylpyrimidin-4-yl)-2,2,2-Trifluoroethan-1-one (CAS No. 2228313-70-8) is a highly specialized organic compound with significant applications in various fields of chemistry and material science. This compound is characterized by its unique structure, which combines a pyrimidine ring with a trifluoroacetyl group, making it a versatile building block for advanced chemical synthesis. The pyrimidine ring serves as a central framework, while the trifluoroacetyl group introduces electronic and steric properties that enhance its reactivity and functionality.
The synthesis of 1-(2-Chloro-6-Methylpyrimidin-4-yl)-2,2,2-Trifluoroethan-1-one involves a series of carefully designed multi-step reactions. The process typically begins with the preparation of the pyrimidine derivative, followed by the introduction of the trifluoroacetyl group through acylation or similar methods. Recent advancements in catalytic systems and green chemistry have enabled more efficient and environmentally friendly routes for its production. These methods not only reduce the environmental footprint but also improve the overall yield and purity of the compound.
One of the most notable features of this compound is its high thermal stability, which makes it suitable for applications requiring prolonged exposure to elevated temperatures. Additionally, its electrophilic aromatic substitution reactivity has been extensively studied, revealing its potential as an intermediate in the synthesis of heterocyclic compounds. Recent research has demonstrated that this compound can serve as a precursor for the development of novel pharmaceutical agents, particularly in the field of oncology.
The trifluoroacetyl group in this compound plays a pivotal role in modulating its electronic properties. This group imparts strong electron-withdrawing effects, which enhance the electrophilicity of the pyrimidine ring. Such characteristics are highly desirable in organic synthesis, where precise control over reactivity is essential. Furthermore, the presence of chlorine and methyl substituents on the pyrimidine ring introduces additional functional diversity, enabling this compound to participate in a wide range of chemical transformations.
In terms of applications, 1-(2-Chloro-6-Methylpyrimidin-4-yl)-2,2,2-Trifluoroethan-1-one has found significant utility in the synthesis of bioactive molecules. For instance, it has been employed as an intermediate in the construction of kinase inhibitors and other enzyme-targeted therapeutic agents. Recent studies have highlighted its potential as a scaffold for developing next-generation antiviral drugs due to its ability to interact with viral proteins through non-covalent interactions.
From an environmental perspective, this compound exhibits low toxicity and minimal bioaccumulation potential under standard laboratory conditions. Its degradation pathways have been studied extensively under various environmental conditions, revealing that it undergoes rapid hydrolysis in aqueous environments. This makes it a safer alternative compared to other similar compounds that may pose long-term ecological risks.
Looking ahead, ongoing research is focused on expanding the scope of applications for 1-(2-Chloro-6-Methylpyrimidin-4-yl)-2,2,2-Trifluoroethan-1-one into emerging areas such as nanotechnology and materials science. Its unique combination of electronic properties and structural rigidity makes it an ideal candidate for use in designing advanced materials with tailored functionalities.
In conclusion, 1-(2-Chloro-6-Methylpyrimidin-4-yl)-2,2,2-Trifluoroethan-1-one (CAS No. 2228313708) stands out as a versatile and valuable compound with immense potential across multiple disciplines. Its well-defined structure and tunable properties make it an indispensable tool for researchers aiming to push the boundaries of chemical innovation.
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